molecular formula C14H11ClN2OS2 B2623994 N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 865544-08-7

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Cat. No. B2623994
CAS RN: 865544-08-7
M. Wt: 322.83
InChI Key: JZHRIGXZOQUJTN-JQIJEIRASA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives of benzothiazole, has been reported . These compounds were synthesized in satisfactory yield and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Advantages and Limitations for Lab Experiments

One advantage of N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is its potential as a building block for the synthesis of new organic materials with unique properties. Another advantage is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide. One direction is the development of new synthetic methods for the preparation of this compound and related compounds. Another direction is the investigation of the structure-activity relationship of this compound and related compounds to better understand their biological activity. Additionally, the potential applications of this compound in organic electronics and materials science warrant further investigation. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases should be explored further.

Synthesis Methods

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-aminothiophene with chloroacetyl chloride, followed by the reaction with 2-mercaptobenzothiazole and ethylamine. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to have anti-cancer properties and is being investigated as a potential anti-tumor drug. In materials science, this compound has been used as a building block for the synthesis of new organic materials with potential applications in electronic devices. In organic electronics, this compound has been used as a component in organic solar cells and transistors.

properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c1-2-17-10-6-5-9(15)8-12(10)20-14(17)16-13(18)11-4-3-7-19-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHRIGXZOQUJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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